{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride
Description
Properties
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;/h2-6H,7-8,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIPLCASEJUNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676303 | |
| Record name | 2-[(2-Methylquinolin-8-yl)oxy]ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094492-24-6 | |
| Record name | 2-[(2-Methylquinolin-8-yl)oxy]ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride is a derivative of 8-hydroxyquinoline, which has garnered attention due to its diverse biological activities. This article examines its biological activity, synthesizing current research findings, case studies, and relevant data.
Antimicrobial Properties
Research indicates that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Escherichia coli and multi-drug resistant Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for some derivatives range from 20 to 70 µM against these pathogens, demonstrating their potential as antibacterial agents .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have indicated that quinoline derivatives can induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia and neuroblastoma cells. For example, compounds have been shown to block the cell cycle at the G2/M phase, leading to increased apoptotic activity .
Table: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 (leukemia) | 10 | Apoptosis induction through G2/M arrest |
| Compound B | A549 (lung cancer) | 4 | Cytotoxic effects via mitochondrial pathway |
| Compound C | MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
Neuroprotective Effects
The neuroprotective properties of this compound class are also significant. Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's . The dual inhibition of AChE and monoamine oxidase (MAO) by some derivatives further highlights their potential in treating cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : Many quinoline derivatives act as metal chelators, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Inhibition of key enzymes such as DNA gyrase and AChE contributes to their antimicrobial and neuroprotective effects, respectively .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is linked to the modulation of various signaling pathways involved in cell survival and death.
Study on Anticancer Efficacy
A notable study evaluated the anticancer effects of a series of quinoline-based compounds on various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited promising cytotoxicity against several tumor types. The study highlighted the correlation between structural modifications and enhanced biological activity, suggesting that further optimization could lead to more potent anticancer agents .
Neuroprotective Study
In another study focusing on neuroprotection, a derivative was tested for its ability to prevent neuronal cell death induced by oxidative stress. The findings indicated that the compound significantly reduced cell death rates compared to controls, supporting its potential application in neurodegenerative disease therapies .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds, including {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. The mechanism of action often involves the modulation of critical signaling pathways associated with tumor growth and survival .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of neuronal nitric oxide synthase (nNOS) by similar quinoline derivatives suggests that this compound may help mitigate oxidative stress and neuronal damage .
Biochemical Applications
2.1 Enzyme Inhibition
Quinoline derivatives have been recognized for their ability to act as enzyme inhibitors. Specifically, this compound has shown promise in inhibiting various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
2.2 Receptor Modulation
This compound may interact with several receptors in the central nervous system, influencing neurotransmitter systems such as dopamine and serotonin pathways. Such interactions are crucial for developing treatments for mood disorders and schizophrenia .
Synthesis and Structural Modifications
The synthesis of this compound often involves various organic reactions, including the Betti reaction for efficient production of 8-hydroxyquinoline derivatives . Structural modifications can enhance its pharmacological properties, making it a versatile scaffold for drug development.
Case Studies
Chemical Reactions Analysis
Ether Formation
The reaction proceeds via the Williamson ether synthesis , where the quinoline derivative acts as a nucleophile. The ethylene glycol derivative (e.g., ethylene glycol dichloride) serves as an alkylating agent, forming a new ether bond at the 8-position of the quinoline ring .
Protonation
The amine group in the ethyl chain is protonated by HCl to yield the dihydrochloride salt. This step is critical for solubility and stability in aqueous systems .
| Mechanism | Key Step | Reagents |
|---|---|---|
| Williamson ether synthesis | Nucleophilic substitution | Alkyl halide, base (e.g., NaOH) |
| Acid-base reaction | Protonation | HCl |
Medicinal Chemistry
Quinoline derivatives are explored for antimicrobial and anticancer activities due to their ability to chelate metal ions and interact with biological targets . While direct data on this compound is limited, analogous structures like [2-(quinolin-8-yloxy)ethyl]amine derivatives show promise in:
-
Antiviral assays : Moderate activity against influenza viruses .
-
Antimicrobial screening : Testing against fungi (e.g., Candida spp.) .
-
Enzyme inhibition : Potential targets include matrix metalloproteinases (MMPs) .
Analytical Characterization
Common techniques include:
-
NMR spectroscopy : Confirms the presence of the quinoline ring and ethylamine chain .
-
Mass spectrometry : Validates molecular weight and purity.
-
HPLC : Used for purification and quantification.
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR spectroscopy | Structural confirmation | Quinoline aromatic signals, ethylamine protons |
| Mass spectrometry | Molecular weight verification | M+H peak matching calculated value |
| HPLC | Purity assessment | Single peak indicating high purity |
Limitations and Challenges
-
Synthesis efficiency : Multi-step processes often lead to moderate yields (e.g., 34% in analogous reactions) .
-
Purification complexity : Residual palladium contamination in cross-coupling reactions requires additional filtration steps .
-
Biological variability : Activity depends on substitution patterns and lipophilicity, necessitating extensive SAR studies .
This compound’s synthesis leverages well-established organic chemistry principles, but its biological applications require further experimentation to validate therapeutic potential.
Comparison with Similar Compounds
Quinoline Core Modifications
- Methyl Substitution: The 2-methyl group in the target compound (1094492-24-6) enhances steric hindrance compared to unsubstituted analogs like [2-(quinolin-8-yloxy)ethyl]amine dihydrochloride (16237-32-4). This may reduce metabolic degradation but could limit binding affinity in certain applications .
- Chlorine vs.
Side Chain Variations
- Ethoxyethylamine vs.
- Saturation Effects: The tetrahydroquinoline core in 1354952-33-2 reduces aromaticity, likely increasing solubility but decreasing π-π stacking interactions critical for receptor binding .
Salt Forms
- Dihydrochloride vs. Single Hydrochloride: The dihydrochloride salt in the target compound and [2-(quinolin-8-yloxy)ethyl]amine dihydrochloride (16237-32-4) enhances aqueous solubility compared to mono-salt derivatives like 3-ethyl-8-methylquinolin-2-amine hydrochloride (1172880-06-6) .
Physicochemical and Commercial Considerations
- Polarity and Solubility : The hydrate form of the target compound (293.194 g/mol) has higher molecular weight and hydrogen-bonding capacity than its anhydrous form, suggesting better solubility in aqueous media .
Preparation Methods
Alkylation of 2-Methylquinolin-8-ol Precursors
The foundational step involves synthesizing the 2-methylquinolin-8-ol intermediate. As per the method outlined in, o-nitrophenol undergoes sequential reduction and cyclization with crotonaldehyde under acidic conditions. This Skraup-type reaction proceeds via:
-
Reduction of o-nitrophenol : Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Na₂S) yields o-aminophenol.
-
Cyclization with crotonaldehyde : O-aminophenol reacts with crotonaldehyde in HCl, forming 2-methyl-8-hydroxyquinoline through dehydration and dehydrogenation.
This intermediate is critical for subsequent etherification.
Etherification with 2-Chloroethylamine
The 8-hydroxy group of 2-methylquinolin-8-ol undergoes nucleophilic substitution with 2-chloroethylamine. Patent data reveals that such reactions typically employ polar aprotic solvents (e.g., acetonitrile) and bases (e.g., triethylamine) to deprotonate the hydroxyl group, enhancing nucleophilicity. The reaction is conducted at 60–80°C for 6–12 hours, achieving moderate yields (50–65%).
Reaction schematic :
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in a dioxane/water mixture to form the dihydrochloride salt. Source demonstrates that stoichiometric HCl (2 equiv.) ensures complete protonation of both the ethylamine and quinoline nitrogen atoms. Crystallization from ethanol/ether yields the final product as a hygroscopic solid.
Optimization Strategies for Industrial Scalability
Catalytic Enhancements
The use of cobalt chloride (CoCl₂) in the ammonolysis of 2-methyl-8-hydroxyquinoline significantly improves reaction efficiency. As reported in, CoCl₂ (0.02 mol) under high-pressure ammonia (1.8–2.2 MPa, 300–320°C) reduces reaction times from 24 hours to 4–6 hours, boosting yields to ≥70%.
Solvent and Temperature Optimization
-
Etherification : Replacing acetonitrile with tetrahydrofuran (THF) increases yields by 15% due to better solubility of intermediates.
-
Salt formation : Isopropanol as an antisolvent during crystallization reduces particle size variability, enhancing batch consistency.
Purification and Isolation Techniques
Flash Column Chromatography
Crude products are purified via silica gel chromatography using gradient elution (5–20% ethyl acetate in cyclohexane). This removes unreacted starting materials and hydroxylated byproducts.
Vacuum Distillation
High-purity 2-methyl-8-aminoquinoline intermediates are isolated via减压蒸馏 (vacuum distillation) at 0.1–0.5 mmHg, yielding colorless crystals.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 2-methylquinolin-8-ol and a bromoethylamine precursor, followed by hydrochlorination. Key optimizations include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
- Employing catalysts like K₂CO₃ or Cs₂CO₃ to enhance ether bond formation .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–8.9 ppm), methyl group (δ 2.6–2.8 ppm), and ethylamine moiety (δ 3.2–3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- FT-IR : Confirm NH/OH stretches (~2500–3000 cm⁻¹) and C-O-C ether bonds (~1100–1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with calculated exact masses .
Q. How can quantitative NMR (qNMR) be applied to assess purity, and what parameters are critical for accuracy?
- Methodological Answer :
- Use ethyl paraben or p-nitrotoluene as internal standards.
- Optimize relaxation delay (D1 ≥ 5×T1 of the analyte) to ensure complete signal recovery.
- Acquire spectra at 25°C with a 90° pulse angle and sufficient scans (≥32) for signal-to-noise ratio ≥150 .
Advanced Research Questions
Q. What strategies mitigate challenges in crystallizing quinoline-based dihydrochloride salts for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test polar solvents (e.g., MeOH, H₂O) or mixed systems (e.g., DMSO/EtOH) to improve solubility and crystal growth.
- Counterion Effects : Co-crystallize with bulky anions (e.g., PF₆⁻) to reduce lattice rigidity.
- Data Refinement : Use SHELXL for high-resolution data (R-factor < 5%), adjusting thermal parameters and hydrogen bonding networks .
Q. How can in silico and experimental data discrepancies in solubility or reactivity be resolved?
- Methodological Answer :
- Solubility : Compare computational predictions (e.g., COSMO-RS) with experimental measurements in buffered solutions (pH 1–7.4). Adjust protonation states using pKa calculations (e.g., MarvinSketch) .
- Reactivity : Validate DFT-predicted reaction pathways with kinetic studies (e.g., monitoring by HPLC or LC-MS) under inert atmospheres to exclude oxidation side reactions .
Q. What in vitro assays are suitable for probing bioactivity, given the compound’s physicochemical properties?
- Methodological Answer :
- Membrane Permeability : Use Caco-2 cell monolayers with LC-MS quantification to assess passive diffusion.
- Enzyme Inhibition : Perform fluorometric assays (e.g., kinase or protease inhibition) in PBS (pH 7.4) with 1% DMSO as a co-solvent.
- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays, ensuring dihydrochloride salt stability in culture media .
Data Analysis and Validation
Q. How should researchers address conflicting NMR and crystallographic data regarding conformational flexibility?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature 1H NMR to detect rotational barriers in the ethyloxy linker (e.g., coalescence temperature analysis).
- X-ray vs. DFT : Compare experimental bond angles/distances with DFT-optimized geometries (B3LYP/6-31G* level) to identify steric or electronic distortions .
Q. What protocols ensure reproducibility in batch-to-batch synthesis for pharmacological studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
